![molecular formula C8H10N2 B14674031 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene CAS No. 42464-53-9](/img/structure/B14674031.png)
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylidene-2,3-diazabicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene typically involves the photochemical deazetation of 2,3-diazabicyclo[2.2.2]oct-2-ene. This process includes direct irradiation of the compound, leading to the formation of bicyclohexane and other products . The reaction conditions often involve the use of specific wavelengths of light and controlled environments to ensure the desired product formation .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of photochemical reactions and controlled irradiation are likely employed on a larger scale to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. The conditions often involve controlled temperatures, pressures, and the presence of specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include bicyclohexane, hexadiene, and cyclohexene, each with distinct structural and chemical properties .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding molecular interactions and reactions.
Medicine: Research into potential medicinal applications is ongoing, with a focus on its reactivity and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene involves the cleavage of one C–N bond, followed by conformational changes in a diazenyl biradical and a cyclohexanediyl biradical. This process leads to the formation of various products, each with unique structural properties . The molecular targets and pathways involved are primarily related to the compound’s ability to undergo photochemical transformations under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: A precursor to 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene, sharing similar structural features but differing in reactivity and applications.
1,4-Dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene: Another related compound with distinct chemical properties and reaction pathways.
Uniqueness
This compound stands out due to its specific photochemical behavior and the unique products formed during its reactions. Its applications in various scientific fields further highlight its importance and potential .
Eigenschaften
CAS-Nummer |
42464-53-9 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
5,6-dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H10N2/c1-5-6(2)8-4-3-7(5)9-10-8/h7-8H,1-4H2 |
InChI-Schlüssel |
DYLKHXZKFOBPAA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2CCC(C1=C)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
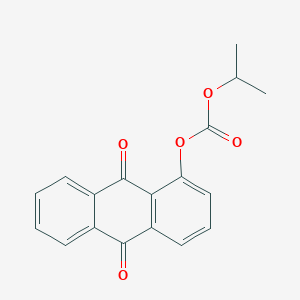
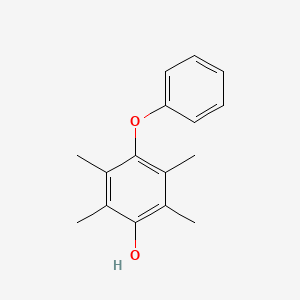
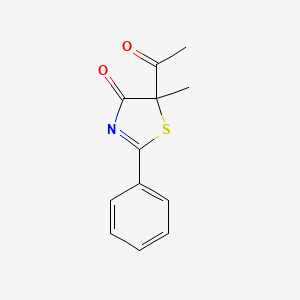
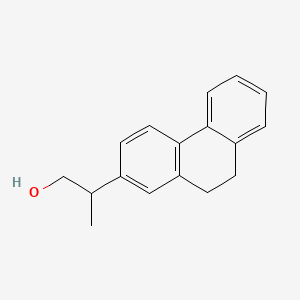
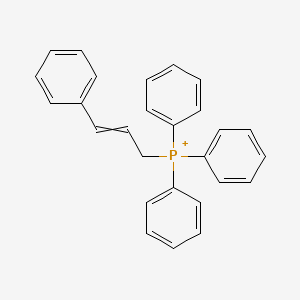
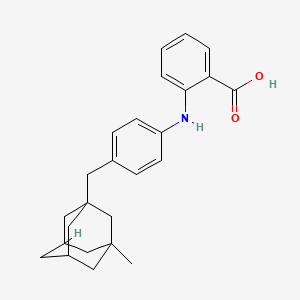


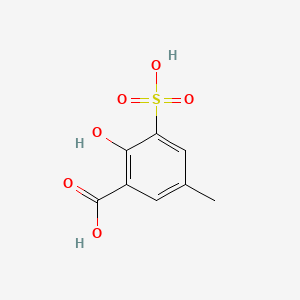

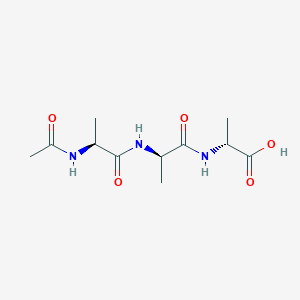
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)

